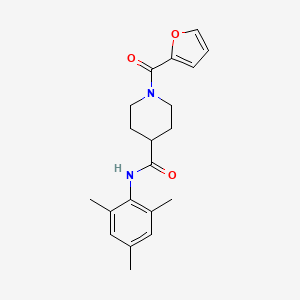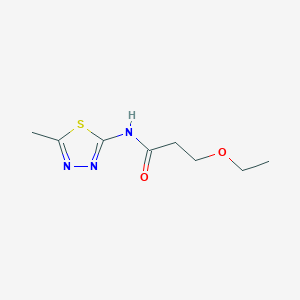
3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl 3-bromopropionate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of the corresponding sulfoxide or sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves the inhibition of key enzymes in microbial cells. The compound targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. In fungi, it disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-amine
- N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 3-ethoxy-1,3,4-thiadiazole-2-thiol
Uniqueness
3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the ethoxy group, which enhances its solubility and bioavailability. This makes it a more effective antimicrobial agent compared to its analogs .
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C8H13N3O2S/c1-3-13-5-4-7(12)9-8-11-10-6(2)14-8/h3-5H2,1-2H3,(H,9,11,12) |
InChI Key |
NTIUYHJVPHSSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11161372.png)
![N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B11161381.png)
![methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161395.png)
![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161424.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11161427.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B11161432.png)
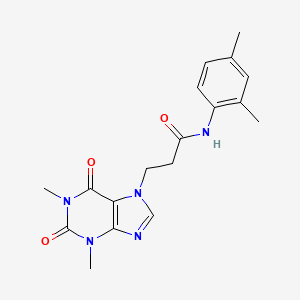
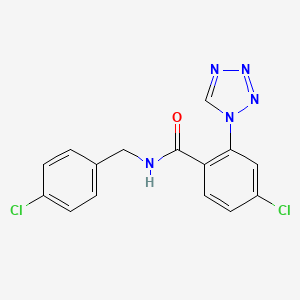
![N-(2,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11161462.png)
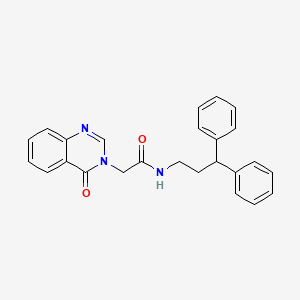

![N-(4,6-dimethylpyrimidin-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11161470.png)
